4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one
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Overview
Description
4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by a chromen-2-one core structure with a butyl group at the 4-position and an oxobutan-2-yl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides and suitable bases.
Attachment of the Oxobutan-2-yl Group: The oxobutan-2-yl group can be attached through esterification reactions involving the chromen-2-one core and 3-oxobutan-2-yl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale synthesis would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-butyl-7-hydroxy-2H-chromen-2-one: Similar structure but with a hydroxyl group instead of the oxobutan-2-yl group.
4-butyl-7-methoxy-2H-chromen-2-one: Contains a methoxy group at the 7-position.
4-butyl-7-ethoxy-2H-chromen-2-one: Features an ethoxy group at the 7-position.
Uniqueness
4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is unique due to the presence of the oxobutan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H20O4 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
4-butyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
InChI |
InChI=1S/C17H20O4/c1-4-5-6-13-9-17(19)21-16-10-14(7-8-15(13)16)20-12(3)11(2)18/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
QJXZTPBZCKPFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C |
Origin of Product |
United States |
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